![molecular formula C16H23NO2 B7570786 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone](/img/structure/B7570786.png)
1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone
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Overview
Description
1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone, also known as PEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PEP is a piperidine derivative that has been synthesized through a multistep process.
Scientific Research Applications
1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone has been found to have a modulatory effect on the dopamine system, which is involved in reward and motivation. In pharmacology, 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone has been studied for its potential use as a drug target for the treatment of various diseases, including Parkinson's disease and schizophrenia. In medicinal chemistry, 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone has been studied for its potential use as a lead compound for the development of new drugs.
Mechanism of Action
1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone has been found to have a modulatory effect on the dopamine system by inhibiting the reuptake of dopamine. This leads to an increase in extracellular dopamine levels, which in turn, activates dopamine receptors. The activation of dopamine receptors is involved in reward and motivation, which may explain the potential therapeutic effects of 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone in various diseases.
Biochemical and Physiological Effects:
1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone has been found to have various biochemical and physiological effects, including an increase in extracellular dopamine levels, an activation of dopamine receptors, and a modulation of the dopamine system. These effects may explain the potential therapeutic effects of 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone in various diseases.
Advantages and Limitations for Lab Experiments
1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone has several advantages for lab experiments, including its availability, stability, and ease of synthesis. However, one limitation of 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone, including the development of new drugs based on 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone, the investigation of its potential therapeutic effects in various diseases, and the exploration of its mechanism of action. Additionally, further research is needed to determine the safety and toxicity of 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone, as well as its potential side effects.
Synthesis Methods
1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone can be synthesized through a multistep process involving the reaction of 4-isopropylphenol with piperidine, followed by the reaction of the resulting product with ethyl chloroacetate, and finally, the reaction of the resulting product with sodium borohydride. The final product obtained is 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone.
properties
IUPAC Name |
1-[4-(4-propan-2-ylphenoxy)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(2)14-4-6-15(7-5-14)19-16-8-10-17(11-9-16)13(3)18/h4-7,12,16H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLOWLJJTIWJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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